Product packaging for 4-Amino-2-methylenebutanoic acid(Cat. No.:CAS No. 65370-67-4)

4-Amino-2-methylenebutanoic acid

Cat. No.: B13152341
CAS No.: 65370-67-4
M. Wt: 115.13 g/mol
InChI Key: FTWHFXMUJQRNBK-UHFFFAOYSA-N
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Description

Contextualizing 4-Amino-2-methylenebutanoic acid within Butanoic Acid Derivatives

Butanoic acid and its derivatives are a broad class of compounds with diverse biological roles and applications. A prominent member of this family is γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.org The structural similarity of this compound to GABA positions it as a compound of interest for investigating the GABAergic system.

Butanoic acid derivatives are often explored for their ability to interact with enzymes involved in GABA metabolism. One such enzyme is γ-aminobutyric acid aminotransferase (GABA-T), which is responsible for the degradation of GABA. wikipedia.org By modifying the basic butanoic acid structure, researchers can design molecules that act as inhibitors or substrates for enzymes like GABA-T, thereby modulating GABA levels in the brain. This approach has been pivotal in the development of treatments for neurological disorders such as epilepsy. wikipedia.org

Other butanoic acid derivatives have been synthesized for different research purposes. For instance, radiolabeled versions, such as 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid, have been developed as imaging agents for tumors. These examples highlight the versatility of the butanoic acid scaffold in designing molecules with specific biological targets and functions.

Historical Perspectives in Chemical and Biological Investigations of this compound

The investigation of butanoic acid derivatives as modulators of GABAergic transmission has a rich history. A significant focus of this research has been the design of inhibitors for GABA-T. The rationale is that by inhibiting this enzyme, the concentration of the inhibitory neurotransmitter GABA can be increased, which can be beneficial in conditions characterized by excessive neuronal excitation, such as epilepsy.

Early research in this area led to the development of potent inhibitors of GABA-T. While specific historical details on the discovery of this compound are not extensively documented in readily available literature, the exploration of related compounds provides a historical context. For example, studies in the 1980s described the synthesis and activity of various 4-amino-2-(substituted methyl)-2-butenoic acids as potent competitive reversible inhibitors of GABA-T. nih.gov These investigations were instrumental in mapping the active site of GABA-T and understanding the structural requirements for inhibition. nih.gov

The development of mechanism-based inactivators, which are unreactive compounds that are converted into reactive inhibitors by the target enzyme itself, represented a major advancement in this field. This line of research has provided valuable insights into enzyme mechanisms and has been a fruitful area for drug design.

Current Research Landscape and Academic Significance of this compound

The academic significance of this compound and its analogues lies primarily in their role as tools for studying the GABAergic system. As inhibitors of GABA-T, these compounds can be used to probe the physiological and pathological roles of GABA in the brain.

Research on related compounds, such as 4-amino-2-(substituted methyl)-2-butenoic acids, has shown that they can be potent competitive inhibitors of GABA-T. nih.gov For instance, the hydroxy-substituted analogue exhibits a Ki value of 5 microM. nih.gov These findings are crucial for understanding the structure-activity relationships of GABA-T inhibitors and for the rational design of new, more effective therapeutic agents. The study of these inhibitors helps in mapping the active site of GABA-T, providing a deeper understanding of its catalytic mechanism. nih.gov

Furthermore, the exploration of butanoic acid derivatives extends to their potential as therapeutic agents for substance use disorders. By modulating the brain's reward pathways through the GABAergic system, these compounds are being investigated for their ability to reduce drug-seeking behaviors.

Data Tables

Physicochemical Properties of Related Butanoic Acid Derivatives

PropertyValueCompound
Molecular FormulaC5H11NO24-Amino-2-methylbutanoic acid
Molecular Weight117.15 g/mol 4-Amino-2-methylbutanoic acid
IUPAC Name4-amino-2-methylbutanoic acid4-Amino-2-methylbutanoic acid
CAS Number42453-21-44-Amino-2-methylbutanoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B13152341 4-Amino-2-methylenebutanoic acid CAS No. 65370-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65370-67-4

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

4-amino-2-methylidenebutanoic acid

InChI

InChI=1S/C5H9NO2/c1-4(2-3-6)5(7)8/h1-3,6H2,(H,7,8)

InChI Key

FTWHFXMUJQRNBK-UHFFFAOYSA-N

Canonical SMILES

C=C(CCN)C(=O)O

melting_point

170 - 179 °C

physical_description

Solid

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 4 Amino 2 Methylenebutanoic Acid

Established Synthetic Routes for 4-Amino-2-methylenebutanoic acid

An established and efficient method for the synthesis of the direct precursor to this compound, namely α-methylene-γ-lactam, involves a one-pot reaction. This strategy utilizes an aza-Barbier-type allylation of an N-sulfinylimine with a pre-formed zinc reagent.

The synthesis commences with the reaction of an appropriate N-tert-butanesulfinylimine with an organozinc reagent derived from ethyl 2-(bromomethyl)acrylate. This reaction is typically carried out in the presence of a Lewis acid, such as zinc chloride, in a suitable organic solvent like tetrahydrofuran (THF). The reaction proceeds through a proposed six-membered ring transition state, which accounts for the observed stereoselectivity. The resulting product is a protected form of the α-methylene-γ-lactam. Subsequent deprotection of the sulfinyl group under acidic conditions, followed by hydrolysis of the lactam ring, yields the target this compound.

A key advantage of this method is its operational simplicity and the use of readily available starting materials. The reaction conditions are generally mild, and the yields of the lactam precursors are often high.

Starting Material 1Starting Material 2ReagentsProductYield (%)
N-tert-butanesulfinylimineEthyl 2-(bromomethyl)acrylateZn, Lewis AcidN-tert-butylsulfinyl-α-methylene-γ-lactamHigh

Enantioselective Synthesis Approaches for this compound

Building upon the established routes, significant efforts have been directed towards the development of enantioselective syntheses to access specific stereoisomers of this compound. A highly successful approach involves the use of a chiral auxiliary, specifically a chiral N-tert-butanesulfinyl group, attached to the imine starting material.

This method leverages the stereodirecting effect of the chiral sulfinyl group during the key carbon-carbon bond-forming step. The aza-Barbier-type allylation of the chiral N-tert-butanesulfinylimine with the zinc reagent of ethyl 2-(bromomethyl)acrylate proceeds with a high degree of diastereoselectivity. The stereochemical outcome is dictated by the configuration of the chiral auxiliary.

For instance, the use of an (R)-N-tert-butanesulfinylimine leads preferentially to the formation of the corresponding (R)-configured product at the newly formed stereocenter. The high diastereoselectivity is attributed to a chair-like transition state where the bulky tert-butylsulfinyl group occupies a pseudo-equatorial position to minimize steric interactions.

The resulting enantiomerically enriched N-sulfinyl-α-methylene-γ-lactam can then be deprotected and hydrolyzed to afford the desired enantiopure this compound. This method provides access to either enantiomer of the target molecule by simply choosing the appropriate enantiomer of the chiral auxiliary.

Chiral AuxiliaryImine SubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee) of Lactam Precursor (%)
(R)-N-tert-butanesulfinylVarious aldehydesup to >99:1up to >99
(S)-N-tert-butanesulfinylVarious aldehydesup to >99:1up to >99

Exploration of Novel Synthetic Methodologies for this compound

The exploration of novel synthetic methodologies continues to be an active area of research, aiming for more efficient, atom-economical, and environmentally benign routes. One promising and innovative approach is the development of a one-pot asymmetric synthesis of highly substituted α-methylene-γ-lactams.

The reaction proceeds smoothly under mild conditions and demonstrates broad substrate scope, accommodating a variety of aliphatic and aromatic imines. A key feature of this methodology is the excellent control of stereochemistry, affording the trans-substituted γ-lactams with high diastereoselectivity and enantioselectivity. The observed stereochemical outcome is consistent with a Zimmerman-Traxler-type transition state model.

The resulting optically active α-methylene-γ-lactams are versatile intermediates that can be readily converted to the corresponding this compound through standard hydrolysis procedures. This one-pot approach represents a significant advancement in the synthesis of this class of compounds, offering a more streamlined and efficient pathway.

Reaction TypeKey FeaturesAdvantages
One-pot asymmetric synthesisAza-Barbier allylation/intramolecular cyclizationHigh efficiency, operational simplicity, excellent stereocontrol

Biological Activity and Pharmacological Relevance of 4 Amino 2 Methylenebutanoic Acid

Role as an Analog of γ-Aminobutyric Acid (GABA) and Related Neurotransmitters.hmdb.ca

4-Amino-2-methylenebutanoic acid is categorized as a gamma-amino acid derivative, a class of organic compounds characterized by an amino group attached to the gamma carbon. hmdb.ca This structural feature is shared with γ-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA plays a crucial role in reducing neuronal excitability. youtube.com Compounds that are structurally similar to GABA, known as GABA analogs, can sometimes mimic or modulate its effects. nih.gov However, a comprehensive review of existing literature indicates a lack of specific research to confirm or characterize the role of this compound as a functional GABA analog.

Interaction with GABA Receptors and Subtypes.

The interaction of any compound with GABA receptors is a critical determinant of its potential pharmacological effects. GABA exerts its influence through two main types of receptors: GABAA and GABAB receptors. youtube.com GABAA receptors are ionotropic, meaning they form an ion channel that, when activated, allows the influx of chloride ions, leading to hyperpolarization of the neuron and making it less likely to fire an action potential. youtube.com GABAB receptors are metabotropic and, when activated, often lead to the opening of potassium channels, which also results in neuronal hyperpolarization. youtube.com

Despite the structural similarity of this compound to GABA, there is currently no published scientific evidence detailing its interaction with either GABAA or GABAB receptors or any of their subtypes.

Agonist and Antagonist Activity Profiles of this compound.

The activity profile of a compound at a receptor can be as an agonist, initiating a physiological response, or as an antagonist, blocking the receptor and preventing its activation by natural ligands. There is currently no available data to define the agonist or antagonist activity profile of this compound at GABA receptors.

Quantitative Assessment of Receptor Binding and Intrinsic Activity.

A quantitative assessment of a compound's interaction with a receptor typically involves determining its binding affinity (often expressed as Ki or Kd values) and its intrinsic activity or efficacy (often expressed as EC50 or IC50 values). For instance, studies on structurally related but distinct compounds, such as certain 4-amino-2-(substituted methyl)-2-butenoic acids, have determined their inhibitory constants (Ki) for enzymes like GABA aminotransferase. nih.gov However, no such quantitative data for the binding or activity of this compound at GABA receptors have been reported in the scientific literature.

Occurrence and Metabolic Context in Biological Systems.hmdb.ca

The Human Metabolome Database (HMDB) includes an entry for this compound, suggesting its potential relevance in biological systems. hmdb.ca The database entry, however, notes that very few articles have been published on this specific compound. hmdb.ca

Detection in Specific Biological Matrices (e.g., Germinated Lablab purpureus Seeds).

There is no scientific literature available that reports the detection of this compound in any specific biological matrix, including but not limited to germinated Lablab purpureus seeds.

Integration within Metabolomics Studies for Compound Identification.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying and quantifying a wide range of compounds. While metabolomics studies have been used to analyze amino acid metabolism in various contexts, there is no specific mention in the available literature of the integration or identification of this compound within such studies.

Advanced Analytical Methodologies for 4 Amino 2 Methylenebutanoic Acid Characterization

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a cornerstone technology for the analysis of small molecules due to its exceptional sensitivity and specificity. Modern MS-based approaches provide multifaceted data, including accurate mass, isotopic pattern, and structural fragments, which are essential for the characterization of compounds like 4-Amino-2-methylenebutanoic acid.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of an unknown or target compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, which has a chemical formula of C5H11NO2, the theoretical exact mass is 117.07898 Da. ufz.de HRMS instruments can measure this mass with sufficient accuracy to exclude other potential formulas, thereby providing a high degree of confidence in the assigned molecular formula. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C5H11NO2 chemspider.com
Average Mass 117.148 Da chemspider.com

| Monoisotopic (Exact) Mass | 117.07898 Da | ufz.de |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS/MS) for Enhanced Identification

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) introduces an additional dimension of separation based on the size, shape, and charge of an ion. nih.gov In this technique, ions are propelled through a gas-filled drift tube under the influence of a weak electric field. nih.gov The time it takes for an ion to traverse the tube (its drift time) is correlated with its rotational-averaged collision cross-section (CCS), which is a proxy for its three-dimensional shape. nih.gov

This separation by shape is particularly valuable for differentiating isomeric compounds, which have identical masses and cannot be distinguished by mass spectrometry alone. For this compound, IMS-MS can effectively separate it from its isomers, such as 2-Amino-2-methylbutanoic acid, by their distinct CCS values. Coupling IMS with tandem mass spectrometry (MS/MS) further enhances identification confidence by providing fragmentation data specific to the mobility-separated ions. nih.gov This multi-layered approach significantly reduces ambiguity in metabolite identification. nih.gov

Analyzing low-abundance amine-containing metabolites like this compound can be challenging due to poor ionization efficiency or retention in common chromatographic systems. Chemoselective derivatization is a strategy used to overcome these limitations. Squaric acid has emerged as a highly effective reagent for the targeted analysis of primary and secondary amines in metabolomics. nih.gov

The squaric acid moiety reacts with high selectivity towards amine groups under mild basic conditions to form stable squaramide conjugates. nih.gov This process offers several analytical advantages:

Enhanced Ionization: The resulting conjugate often exhibits significantly improved ionization efficiency in mass spectrometry, leading to lower limits of detection. nih.gov

Improved Chromatography: Derivatization can alter the polarity of the analyte, improving its retention and peak shape in reversed-phase liquid chromatography.

Targeted Enrichment: When the squaric acid probe is immobilized on a solid support, such as magnetic beads, it can be used to selectively capture and enrich amine-containing metabolites from a complex sample matrix, removing interfering compounds. nih.gov

This methodology has been successfully applied to analyze amine metabolites in complex human fecal samples, enabling the detection of previously unobserved compounds. nih.gov

Table 2: Advantages of Squaric Acid Derivatization for Amine Analysis

Feature Benefit Source
Chemoselectivity Specifically targets and reacts with amine functional groups. nih.gov
Stability Forms highly stable squaramide conjugates suitable for MS analysis. nih.gov
Enhanced Sensitivity Improves ionization efficiency, leading to pM-level limits of detection. nih.gov

| Selective Enrichment | Allows for targeted capture of amine metabolites from complex matrices. | nih.gov |

Strategies for Enhanced Metabolite Identification Confidence

Achieving the highest level of confidence in metabolite identification, as defined by the Metabolomics Standards Initiative, requires the integration of multiple lines of analytical evidence. This involves not only advanced instrumentation but also sophisticated data analysis and validation frameworks.

The raw data generated by mass spectrometry is complex, containing thousands of potential metabolic features. Computational and statistical frameworks are essential to process this data and make meaningful biological interpretations. Metabolomics data processing frameworks, such as XCMS, are used to perform peak picking, alignment, and quantification. nih.gov

Following feature detection, statistical validation is performed to identify features that are significantly altered between experimental groups. nih.gov This typically involves applying statistical tests (e.g., t-tests) to generate p-values for each feature. Features with p-values below a defined threshold (e.g., < 0.05) are considered statistically significant. nih.gov By comparing the measured m/z values of these significant features against databases like the Human Metabolome Database (HMDB) within a narrow mass tolerance (e.g., 10 ppm), a tentative chemical structure can be assigned. nih.gov This probability-based approach helps to filter out noise and background ions, focusing on a validated list of candidate metabolites for further investigation.

The most robust approach for metabolite identification involves the integration of data from multiple, orthogonal analytical dimensions. A powerful example of this is the combination of Hydrophilic Interaction Liquid Chromatography (HILIC) with Differential Mobility Spectrometry and Tandem Mass Spectrometry (HILIC-DMS-MS/MS). nih.gov

This multi-dimensional method provides several layers of selectivity:

LC Separation: HILIC separates compounds based on their polarity, providing a retention time (RT).

DMS Separation: DMS, a form of ion mobility spectrometry, acts as a gas-phase ion filter, separating ions based on their differential mobility in high and low electric fields, which is correlated to their shape and size. nih.gov

MS/MS Analysis: Tandem mass spectrometry selects ions of a specific m/z (the precursor ion) and fragments them to produce a characteristic fragmentation spectrum (product ions). nih.gov

The combination of a unique RT, a specific DMS compensation voltage, an accurate precursor m/z, and a matching fragmentation spectrum provides exceptionally high confidence in the identification of a compound like this compound, effectively resolving it from isomers and isobaric interferences. nih.gov

Computational Chemistry and Modeling of 4 Amino 2 Methylenebutanoic Acid

In Silico Prediction of Spectroscopic and Structural Parameters

Computational tools are instrumental in predicting the spectroscopic and structural characteristics of molecules like 4-Amino-2-methylenebutanoic acid, offering a glimpse into their behavior in analytical experiments.

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, and the collision cross section (CCS) is a key parameter measured in this method. The CCS is a rotationally averaged value that reflects the size and shape of an ion in the gas phase. nih.gov This parameter is highly reproducible and can be used as a unique identifier for a molecule, aiding in its characterization within complex mixtures. nih.govyoutube.com

The general workflow for predicting the CCS value of this compound would involve:

Generating the 3D structure of the molecule.

Calculating a set of molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds).

Using a trained machine learning model to predict the CCS value based on these descriptors.

The predicted CCS values can be generated for different ion adducts, such as [M+H]⁺ (protonated) and [M+Na]⁺ (sodiated), which are commonly observed in mass spectrometry.

Table 1: Illustrative Predicted Collision Cross Section (CCS) Values for a Compound with a Similar Molecular Formula (C5H11NO3)

Ion AdductPredicted CCS (Ų)Prediction Method
[M+H]⁺72.6Cactvs 3.4.6.11

This table is for illustrative purposes, based on data for a structurally related compound, 4-amino-2-methoxybutanoic acid, as specific predicted values for this compound were not found in the reviewed literature. nih.gov

Computational Approaches in Biological Activity Prediction and Ligand Design

Computational methods are also pivotal in predicting the potential biological activity of this compound and in guiding the design of new ligands based on its scaffold.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial in structure-based drug design for understanding potential interactions and binding affinities. nih.gov

While specific molecular docking studies for this compound are not detailed in the reviewed literature, its name is associated with the DOCK3 gene, which encodes a protein involved in cytokinesis. sigmaaldrich.com This suggests a potential avenue for investigation. A hypothetical molecular docking study of this compound into the active site of a protein like DOCK3 would involve:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or active site of the protein.

Using a docking program (e.g., AutoDock) to place the 3D structure of this compound into the defined binding site in various conformations.

Scoring the different poses to estimate the binding affinity and identify the most likely binding mode.

The results of such simulations would provide hypotheses about the key amino acid residues in the receptor that interact with the ligand, which could then be validated through experimental studies like site-directed mutagenesis.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. biointerfaceresearch.comnih.gov These methods can provide deep insights into the conformational preferences and chemical behavior of this compound.

Conformational Analysis: A molecule like this compound can exist in multiple conformations due to the rotation around its single bonds. A conformational analysis using DFT would involve calculating the energy of different possible conformers to identify the most stable, low-energy structures. nih.gov This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov For a related compound, (2R)-4-Amino-2-methylbutanoic acid, DFT and Hessian calculations have been performed to understand its topology, indicating the applicability of these methods. uq.edu.au

Reactivity Prediction: DFT calculations can also be used to predict the reactivity of this compound. By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to understand the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.com The distribution of electrostatic potential on the molecular surface can also be mapped to identify regions that are electron-rich or electron-poor, providing clues about potential sites for interaction with other molecules. mdpi.com

Future Research Directions for 4 Amino 2 Methylenebutanoic Acid

Exploration of Novel and Efficient Stereoselective Synthetic Pathways

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Therefore, the development of novel and efficient stereoselective synthetic methods for 4-Amino-2-methylenebutanoic acid is a foundational area for future research. The presence of a stereocenter at the C4 position and a prochiral center at C2 necessitates synthetic strategies that can control the absolute and relative stereochemistry of the molecule.

Future research should focus on:

Asymmetric Catalysis: Investigating the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity in the key bond-forming steps. This could involve asymmetric hydrogenation, allylation, or Michael addition reactions. The development of methods for the large-scale preparation of enantiomerically pure derivatives is crucial for further biological studies nih.gov.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as α-amino acids, to serve as a scaffold for the synthesis of stereochemically defined this compound analogues. Radical 1,4-addition of carbon radicals to acrylic derivatives using chiral auxiliaries derived from natural amino acids presents a viable, albeit complex, pathway that warrants further exploration nih.gov.

Enzymatic Resolutions: Employing enzymes, such as lipases or proteases, for the kinetic resolution of racemic mixtures of this compound or its precursors. This approach can offer high enantioselectivity under mild reaction conditions.

Convergent Synthetic Strategies: Designing synthetic routes that allow for the late-stage introduction of the aminomethyl and carboxylic acid functionalities, enabling the rapid generation of a library of analogues with diverse substitution patterns for structure-activity relationship studies. The cyanomethylation of chiral enolates followed by hydrolysis and reduction is a potential strategy for creating 2-substituted derivatives rsc.org.

Detailed Pharmacological Profiling Across a Broader Range of Receptor Subtypes and Biological Targets

Given its structural resemblance to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system (CNS), a comprehensive pharmacological investigation of this compound is a critical next step mdpi.comnih.gov. The unsaturated nature of the molecule may confer unique binding properties and selectivity for various receptor subtypes.

Future pharmacological profiling should include:

GABA Receptor Subtypes: Systematic evaluation of the compound's activity as an agonist, antagonist, or allosteric modulator at different GABA receptor subtypes, including GABAA, GABAB, and the more recently identified GABAA-ρ receptors. Understanding its interaction with specific receptor subunit compositions is essential, as this can determine its therapeutic potential and side-effect profile nih.gov.

Glutamate (B1630785) Receptors: Investigating potential interactions with glutamate receptors, the primary excitatory neurotransmitter system in the CNS. The balance between GABAergic and glutamatergic signaling is crucial for normal brain function, and compounds that modulate both systems are of significant interest nih.gov.

Neurotransmitter Transporters: Assessing the effect of this compound on GABA and glutamate transporters (GATs and EAATs). Inhibition of these transporters can prolong the synaptic lifetime of neurotransmitters, representing a key mechanism of action for several CNS drugs. A study on the analogue 4-amino-2-fluorobutanoic acid revealed noncompetitive inhibition of GABA transport, suggesting that substitutions on the carbon backbone can significantly influence transporter interactions nih.gov.

Other CNS Targets: Expanding the screening to include other relevant CNS targets such as ion channels, monoamine receptors, and enzymes involved in neurotransmitter metabolism, like GABA transaminase (GABA-AT) mdpi.comnih.gov.

Advanced Metabolomic Profiling and Elucidation of Biological Pathways Involving this compound

Metabolomics provides a powerful tool to understand the fate and influence of a compound within a biological system. For this compound, this approach can reveal its metabolic pathways and its impact on broader metabolic networks.

Key areas for future metabolomic research include:

Metabolic Stability and Metabolite Identification: Conducting in vitro and in vivo studies to determine the metabolic stability of this compound and to identify its major metabolites. This information is crucial for understanding its pharmacokinetic profile and for identifying any potentially active or toxic byproducts.

Targeted and Untargeted Metabolomics: Employing both targeted and untargeted metabolomic approaches to analyze changes in the levels of endogenous metabolites in cells or tissues upon exposure to the compound researchgate.netnih.gov. This can help to identify the biological pathways that are modulated by this compound. For instance, alterations in the levels of other amino acids, Krebs cycle intermediates, or lipid species could provide insights into its mechanism of action researchgate.netmdpi.com.

Flux Analysis: Utilizing stable isotope-labeled this compound (e.g., with 13C or 15N) to trace its metabolic fate and to quantify its contribution to various metabolic pathways. This can provide a dynamic view of its metabolic integration.

Comparative Metabolomics: Comparing the metabolic profiles induced by this compound with those of known GABAergic or glutamatergic modulators to identify common and distinct metabolic signatures. This could help to classify its mode of action and to predict its physiological effects.

Development and Application of Integrated Computational and Experimental Methodologies for Structure-Activity Relationship Studies

A synergistic approach that combines computational modeling with experimental validation is essential for efficiently exploring the chemical space around this compound and for designing more potent and selective analogues.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound and its analogues with their biological activities mdpi.comnih.gov. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding modes of this compound at the active sites of its potential biological targets, such as GABA and glutamate receptors mdpi.comresearchgate.net. Subsequent molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes induced upon binding.

Pharmacophore Modeling: Generating pharmacophore models based on the structures of known active compounds to identify the key chemical features required for biological activity. These models can guide the design of new analogues with improved properties.

Iterative Design-Synthesis-Testing Cycles: Establishing a closed-loop research program where computational predictions guide the synthesis of new analogues, which are then experimentally tested. The resulting data is then used to refine the computational models, leading to a more efficient drug discovery and development process.

By systematically addressing these future research directions, the scientific community can build a comprehensive understanding of the chemical, pharmacological, and metabolic properties of this compound, paving the way for the potential development of novel scientific tools and therapeutic agents.

Q & A

Q. What are the key physicochemical properties of 4-Amino-2-methylenebutanoic acid critical for experimental design?

The compound (C₅H₉NO₂, MW 115.13 g/mol) exhibits a water solubility of 164 g/L, logP of -2.6 to -2.4 (indicating high polarity), and pKa values of 4.6 (acidic) and 10.18 (basic). These properties influence solvent selection (aqueous buffers preferred), purification strategies (e.g., reverse-phase chromatography with polar mobile phases), and reactivity in zwitterionic forms at physiological pH. Researchers should account for its ionization state in buffer systems to optimize solubility and stability .

Q. How can this compound be isolated from natural sources?

The compound has been identified in Arachis hypogaea (peanuts) and leguminous plants. Isolation protocols typically involve solvent extraction (e.g., methanol/water mixtures), followed by chromatographic separation using ion-exchange or size-exclusion columns. Confirmation via LC-MS/MS (predicted m/z 116.07 [M+H]⁺ in positive ion mode) and comparison with synthetic standards is recommended to validate purity .

Q. What are the recommended storage and handling conditions for this compound?

Due to its high water solubility and potential hygroscopicity, store lyophilized samples in anhydrous conditions at -20°C. For solutions, use neutral pH buffers (e.g., phosphate or Tris) and avoid prolonged exposure to light or elevated temperatures to prevent degradation .

Advanced Research Questions

Q. What spectroscopic techniques are suitable for characterizing this compound, and how should data inconsistencies be addressed?

  • NMR : Acquire ¹H and ¹³C spectra in D₂O to resolve signals from the methylene (=CH₂, δ ~5.3 ppm) and γ-amino (NH₂, δ ~1.8 ppm) groups. Note that zwitterionic forms may cause chemical shift variability.
  • LC-MS/MS : Use electrospray ionization (ESI) in positive mode with collision-induced dissociation (CID) to confirm fragmentation patterns (e.g., loss of CO₂ or NH₃). Discrepancies between predicted and experimental spectra (e.g., in silico vs. observed fragmentation) should be resolved by cross-referencing with synthetic analogs or isotopic labeling .

Q. How does the zwitterionic nature of this compound influence its biochemical interactions?

At physiological pH (7.4), the compound exists as a zwitterion (deprotonated carboxylate and protonated amine), enhancing solubility but potentially reducing membrane permeability. In enzyme assays, this ionization state may affect binding affinity to targets like aminotransferases or decarboxylases. Adjusting buffer pH to near its pKa (4.6 or 10.18) can modulate its charge state for specific interaction studies .

Q. What computational approaches are effective for predicting the biological activity of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with γ-aminobutyric acid (GABA) receptors or bacterial amino acid transporters, leveraging its structural similarity to GABA.
  • QSAR Modeling : Incorporate logP and solubility data to predict bioavailability or metabolic stability. Experimental validation via microbial growth assays (for potential antibiotic activity) or enzyme inhibition studies is critical due to the lack of established biological targets .

Contradiction Analysis

  • Structural Clarification : provides the SMILES notation (C=C(CCN)C(=O)O), confirming the methylene group (=CH₂) and distinguishing it from 4-Amino-2-methylbutanoic acid (a saturated analog in ). Researchers must verify compound identity via spectral data to avoid misassignment .
  • Biological Role : While notes its presence in legumes, its specific biochemical pathways remain uncharacterized. Metabolomic profiling or isotopic tracing (e.g., ¹³C-labeled substrates) in plant models could elucidate its role in nitrogen metabolism .

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